

A Technical Guide to Biomolecule Labeling with Biotin-PEG11-oxyamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG11-oxyamine**

Cat. No.: **B1192312**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Biotin-PEG11-oxyamine**, a versatile reagent for the targeted biotinylation of biomolecules. This document details the core principles of its reactivity, its key applications, and provides structured data and experimental protocols to aid in the successful implementation of this technology in your research and development workflows.

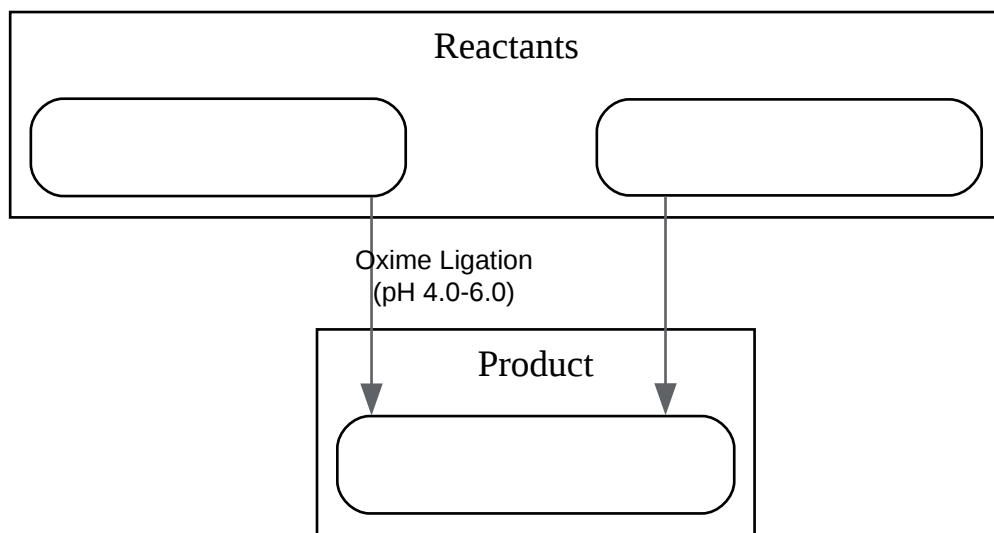
Introduction to Biotin-PEG11-oxyamine

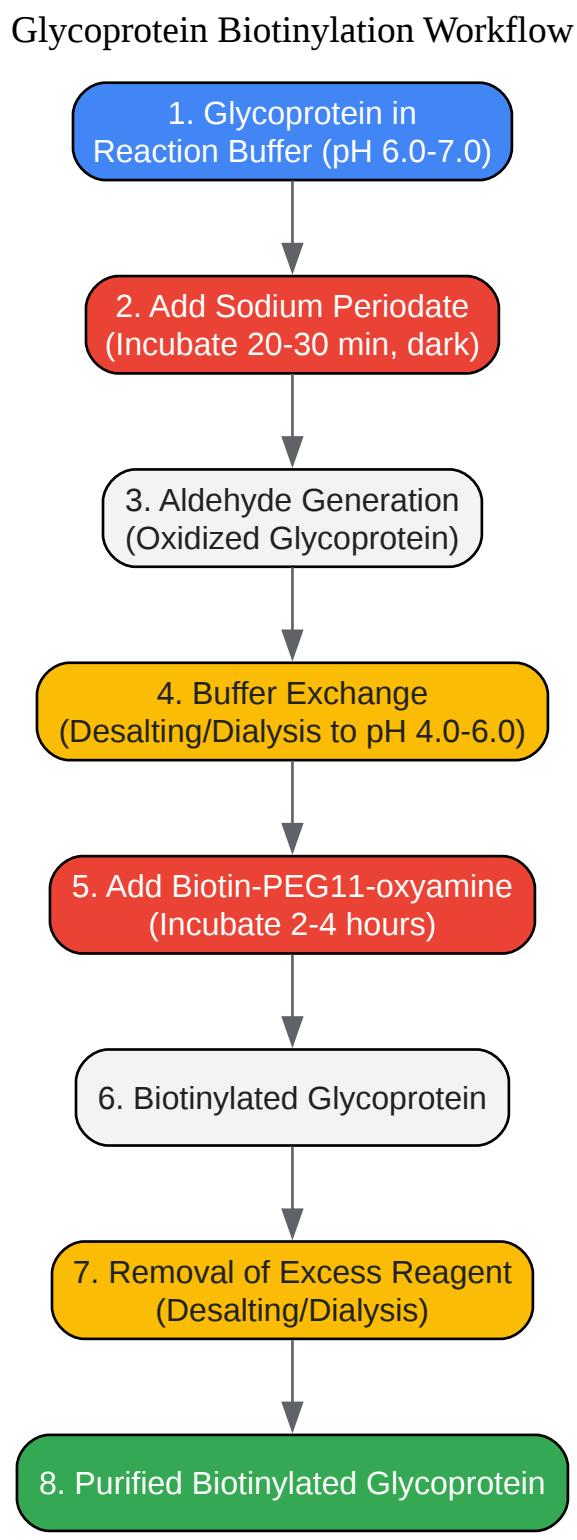
Biotin-PEG11-oxyamine is a specialized biotinylation reagent designed for the chemoselective labeling of biomolecules containing aldehyde or ketone functionalities. It features three key components:

- A Biotin Moiety: This provides a high-affinity binding site for streptavidin and its analogs, enabling robust detection, purification, and immobilization of labeled biomolecules.
- An 11-Unit Polyethylene Glycol (PEG) Spacer: This hydrophilic linker arm enhances the water solubility of the reagent and the resulting biotinylated molecule, mitigating issues of aggregation and precipitation often associated with hydrophobic linkers.^{[1][2]} The PEG spacer also extends the biotin moiety away from the surface of the biomolecule, minimizing steric hindrance and improving its accessibility for binding to streptavidin.^{[3][4]}

- An Oxyamine Functional Group (-ONH₂): This terminal group reacts specifically and efficiently with aldehydes and ketones to form stable oxime linkages.[1][4] This targeted reactivity allows for the precise labeling of biomolecules at sites where these carbonyl groups are present or have been introduced.

The unique combination of these components makes **Biotin-PEG11-oxyamine** a powerful tool for a variety of applications, particularly in the field of glycobiology for the labeling of glycoproteins.[1][4]


Core Properties and Specifications


Quantitative data for **Biotin-PEG11-oxyamine** and related compounds are summarized below. These specifications are critical for calculating reaction stoichiometry and understanding the physical characteristics of the reagent.

Property	Value	Source(s)
Molecular Weight	~823.43 g/mol	[1]
Chemical Formula	C ₃₄ H ₆₇ CIN ₄ O ₁₄ S	[1]
Purity	>95%	[1]
Spacer Arm Length	38 atoms (44.9 Å)	[1]
Solubility	Water, DMSO, DMF	[1][4]
Storage	-20°C, desiccated	[1][4]
Reactive Group	Oxyamine (-ONH ₂)	[1]
Target Functional Group	Aldehydes, Ketones	[1]

Mechanism of Action: Oxime Ligation

The labeling reaction with **Biotin-PEG11-oxyamine** is based on the principle of oxime ligation, a highly chemoselective reaction between an oxyamine and an aldehyde or ketone.[1][5] This reaction proceeds efficiently under mild aqueous conditions and results in the formation of a stable oxime bond.[1] A key advantage of the oxime linkage is its greater stability compared to hydrazone bonds, which are formed from the reaction of hydrazides with carbonyls.[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Technical Guide to Biomolecule Labeling with Biotin-PEG11-oxyamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1192312#biotin-peg11-oxyamine-for-labeling-of-biomolecules>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com